Product packaging for Ondansetron Hydrochloride(Cat. No.:CAS No. 99614-01-4)

Ondansetron Hydrochloride

Cat. No.: B000734
CAS No.: 99614-01-4
M. Wt: 329.8 g/mol
InChI Key: MKBLHFILKIKSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ondansetron hydrochloride is the dihydrate salt form of ondansetron, a potent and selective serotonin 5-HT 3 (5-hydroxytryptamine) receptor antagonist . This compound is an essential research tool for investigating the pathophysiology and treatment of nausea and vomiting. Its primary mechanism of action is believed to be the blockade of 5-HT 3 receptors located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally within the chemoreceptor trigger zone (CTZ) of the area postrema in the brain . By antagonizing these receptors, this compound disrupts the vomiting reflex initiated by serotonin release, particularly following exposure to emetogenic stimuli like cytotoxic chemotherapy . In research settings, this compound is widely used to study chemotherapy-induced and radiotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and other conditions mediated by the 5-HT 3 pathway . Its high selectivity for the 5-HT 3 receptor, without significant affinity for dopamine receptors, makes it a valuable compound for distinguishing receptor mechanisms in preclinical studies . The chemical designation for this compound dihydrate is (±) 1, 2, 3, 9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one, monohydrochloride, dihydrate, with a molecular formula of C 18 H 19 N 3 O•HCl•2H 2 O and a molecular weight of 365.9 . It presents as a white to off-white powder that is soluble in water and normal saline . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20ClN3O B000734 Ondansetron Hydrochloride CAS No. 99614-01-4

Properties

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBLHFILKIKSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99614-02-5 (Parent)
Record name Ondansetron hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701027913
Record name Ondansetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

99614-01-4
Record name Ondansetron hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99614-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ondansetron hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ondansetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ONDANSETRON HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2999F27MAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Receptor Pharmacology of Ondansetron Hydrochloride

Selective 5-HT3 Receptor Antagonism Mechanisms

Ondansetron (B39145) hydrochloride exerts its pharmacological effects through the selective antagonism of 5-hydroxytryptamine type 3 (5-HT3) receptors hres.cawikipedia.orgdrugbank.comhres.canih.govnih.govdroracle.aifda.gov. This action primarily occurs at two key sites: peripheral vagal nerve terminals and the central chemoreceptor trigger zone.

Peripheral Receptor Interactions on Vagal Nerve Terminals

The gastrointestinal (GI) tract contains enterochromaffin cells, which release serotonin (B10506) (5-HT) in response to stimuli such as cytotoxic chemotherapy or radiotherapy hres.cadrugbank.comhres.canih.govdroracle.aifda.govnih.govwikipedia.org. This released 5-HT then stimulates 5-HT3 receptors located on vagal afferent nerve terminals within the GI tract hres.cadrugbank.comhres.canih.govdroracle.aifda.govnih.govwikipedia.org. This stimulation initiates an afferent signaling pathway that transmits impulses to the central nervous system, ultimately leading to the vomiting reflex hres.cadrugbank.comhres.canih.govdroracle.aifda.govnih.govwikipedia.org. Ondansetron hydrochloride acts by blocking these 5-HT3 receptors on the vagal afferents, thereby preventing the initiation of this reflex at the peripheral level hres.cadrugbank.comamegroups.orghres.cadroracle.aifda.govnih.govwikipedia.org.

Central Receptor Interactions in the Chemoreceptor Trigger Zone (Area Postrema)

In addition to its peripheral actions, this compound also interacts with 5-HT3 receptors located in the central nervous system. A significant concentration of 5-HT3 receptors is found in the chemoreceptor trigger zone (CTZ), which is situated in the area postrema on the floor of the fourth ventricle hres.cawikipedia.orgdrugbank.comhres.canih.govnih.govdroracle.aifda.govnih.govwikipedia.orgbham.ac.uk. The area postrema is notable for being outside the blood-brain barrier, allowing it to sense circulating emetogenic substances directly hres.canih.govbham.ac.uk. Activation of vagal afferents, often triggered by peripheral serotonin release, can also induce a central release of serotonin within the CTZ hres.cahres.ca. By antagonizing 5-HT3 receptors in this central region, ondansetron contributes to the suppression of nausea and vomiting drugbank.comamegroups.orghres.canih.govnih.govdroracle.ainih.govwikipedia.orgbham.ac.uk.

Neuronal 5-HT3 Receptor Antagonism in Peripheral and Central Nervous Systems

The comprehensive antiemetic effect of this compound is attributed to its selective antagonism of 5-HT3 receptors on neurons found in both the peripheral and central nervous systems hres.cadrugbank.comamegroups.orghres.cawikipedia.org. This dual site of action ensures a robust blockade of the emetic pathways, whether the initial trigger is peripheral (e.g., from enterochromaffin cells in the gut) or directly central (e.g., in the CTZ).

Receptor Binding Kinetics and Affinity Profiling

The efficacy of this compound as a 5-HT3 receptor antagonist is further characterized by its strong binding affinity and ability to block 5-HT-evoked currents at these receptors.

Determination of Ki Values for 5-HT3 Receptors

The affinity of this compound for the 5-HT3 receptor is quantified by its inhibition constant (Ki). Research has determined that this compound exhibits a Ki value of 6.16 nM for the 5-HT3 receptor, signifying its potent binding affinity rndsystems.com.

Characterization of 5-HT-Evoked Transient Inward Current Blockade

Beyond binding affinity, the functional potency of this compound is demonstrated by its ability to block serotonin-evoked ion currents. Ondansetron effectively blocks 5-HT-evoked transient inward currents in human recombinant h5-HT3A receptors, with an inhibitory concentration 50% (IC50) value of 0.1 nM rndsystems.com. This indicates its high potency in functionally antagonizing the receptor-mediated ion channel activity.

Receptor Binding and Functional Potency Data for this compound

ParameterValueReceptor TypeReference
Ki (Inhibition Constant)6.16 nM5-HT3 Receptor rndsystems.com
IC50 (Inhibitory Concentration 50%)0.1 nMh5-HT3A Receptor rndsystems.com

Cation-π Interactions in 5-HT3 Receptor Binding (e.g., with Trp183 residue)

The binding of ondansetron to the 5-HT3 receptor involves detailed molecular interactions, notably cation-π interactions. Research utilizing the murine 5-HT3 receptor has demonstrated that ondansetron's binding is mediated by a cation-π interaction with the Tryptophan 183 (Trp183) residue of the receptor pharmgkb.orgnih.govnih.gov. This mode of binding is similar to how serotonin itself interacts with the 5-HT3 receptor pharmgkb.orgnih.govresearchgate.net. Studies involving unnatural amino acid mutagenesis have further confirmed this cation-π interaction between ondansetron and Trp183 in the ligand binding pocket nih.gov. Other residues, such as Trp90 and Tyr234, are also implicated in ligand binding within the 5-HT3 receptor, with the aromatic rings of compounds like granisetron (B54018) positioned between Trp183 and Tyr234 wikipedia.org. The basic amine of setrons, including ondansetron, is typically within close proximity to Trp156 (loop B), Tyr207 (loop C), Trp63 (loop D), and Tyr126 (loop E), suggesting involvement in polar interactions with these residues biorxiv.org. The carbonyl group of ondansetron is coplanar with the adjacent aromatic ring and significantly contributes to the binding process wikipedia.org.

Selectivity Profile and Interaction with Other Receptors

Ondansetron is characterized by its high specificity and selectivity for the 5-HT3 receptor drugbank.comwikipedia.orghres.ca. Its selectivity ratio for 5-HT3 receptors compared to other neurotransmitter receptor types is reported to be greater than 1,000 nih.gov.

Ondansetron exhibits low affinity for dopamine (B1211576) receptors and is not known to possess dopamine receptor antagonist properties drugbank.comwikipedia.orgresearchgate.nethmdb.cadroracle.ai. This pharmacological specificity distinguishes ondansetron from other antiemetics like metoclopramide (B1676508), which preferentially binds to dopamine D2 receptors and can lead to extrapyramidal side effects due to profound dopamine receptor blockade hres.canih.gov. Although ondansetron does not directly antagonize dopamine receptors, some research suggests that 5-HT3 antagonists like ondansetron may indirectly influence dopamine function, potentially by modulating dopamine release or its effects on certain neuronal populations psychiatryonline.org.

Ondansetron also demonstrates a lack of significant activity at muscarinic acetylcholine (B1216132) receptors wikipedia.orghres.cahmdb.canih.gov. This contributes to its favorable side effect profile compared to other classes of antiemetics, such as anticholinergics researchgate.net. While some in vitro studies have shown ondansetron can influence acetylcholine-induced gastrointestinal motility, indicating some peripheral action, it does not function as a muscarinic receptor antagonist pjps.pkresearchgate.net. Specifically, ondansetron is not an agonist for α7 or α4β2 nicotinic acetylcholine receptors, though it may indirectly affect cholinergic systems nih.govresearchgate.netnih.gov.

Absence of Dopamine Receptor Antagonism

Interaction with Transporter Systems

Ondansetron has been identified as an inhibitor of human Multidrug and Toxin Extrusion (MATE) Transporter 1 (MATE1) pharmgkb.orgnih.govtocris.comnih.gov. Studies have determined its inhibitory potency against MATE1, with reported IC50 values. For instance, in HEK293 kidney cells overexpressing human MATE1, ondansetron showed an IC50 of 0.1 µM (100 nM) for the inhibition of ASP+ uptake nih.govmskcc.org. This indicates that ondansetron is a potent inhibitor of MATE1, exhibiting stronger inhibition compared to other 5-HT3 antagonists like granisetron (IC50 = 5.0 µM) or palonosetron (B1662849) (IC50 = 1.6 µM) in some assays researchgate.netresearchgate.net.

The inhibition of MATE1 by ondansetron has implications for the renal secretion of cationic drugs. MATE1, along with Organic Cation Transporter 2 (OCT2), plays a crucial role in the renal elimination of various drugs, including metformin (B114582) and cisplatin (B142131) nih.govnih.govresearchgate.net. Ondansetron's potent inhibition of MATEs can lead to increased intracellular accumulation of co-administered cationic drugs in renal tubules nih.govnih.govresearchgate.netresearchgate.net. For example, ondansetron has been shown to decrease the renal clearance of metformin in humans, presumably by inhibiting MATE1 efflux nih.govresearchgate.netresearchgate.net. Furthermore, this inhibition has been associated with enhanced renal accumulation and potential nephrotoxicity of the anticancer drug cisplatin in preclinical models nih.govnih.govresearchgate.net.

Based on FDA guidance, an unbound Cmax/IC50 ratio of ≥ 0.1 suggests the potential for in vivo drug-transporter interactions. The MATE1 Cmax/IC50 values for ondansetron indicate a potential for such interactions, particularly with probe substrates like ASP+ nih.gov.

Table 1: IC50 Values for Ondansetron Inhibition of MATE1 in HEK293 Cells

TransporterSubstrateIC50 (µM)Reference
Human MATE1ASP+0.1 nih.govmskcc.orgresearchgate.net

Table 2: Comparative IC50 Values for 5-HT3 Antagonists on Human MATE1 (ASP+ uptake in HEK293 cells)

5-HT3 AntagonistIC50 (µM)Reference
Ondansetron0.1 nih.govresearchgate.netresearchgate.net
Palonosetron1.6 - 2.48 nih.govresearchgate.net
Granisetron5.0 nih.govresearchgate.net
Tropisetron- nih.gov
Dolasetron27.4 nih.gov

Preclinical Pharmacodynamics and Pharmacokinetics in Animal Models

Metabolic Pathways and Enzyme Kinetics (In Vitro and Animal Studies)

The metabolism of ondansetron (B39145) is a complex process involving multiple enzymatic pathways, extensively characterized through in vitro and animal studies.

In vitro metabolism studies have demonstrated that ondansetron serves as a substrate for several human hepatic cytochrome P450 (CYP) enzymes, notably CYP1A2, CYP2D6, and CYP3A4 drugbank.comfda.govnovartis.comprobes-drugs.orgpfizermedicalinformation.comnih.govrxlist.comhee.nhs.ukresearchgate.netpharmgkb.orghres.caresearchgate.net. The involvement of multiple CYP isoforms in its metabolism underscores the complexity of its biotransformation. In rats, ondansetron is predominantly metabolized by CYP2D and CYP3A researchgate.net.

Comparative studies of ondansetron metabolism across different species, including rats, dogs, and humans, have been conducted using hepatocytes and liver microsomes researchgate.nettandfonline.comtandfonline.comnih.gov. The in vitro metabolite profiles of ondansetron in rat, dog, and human microsomes and hepatocytes generally mirrored those observed in vivo, with N-dealkylation and/or hydroxylation being the primary metabolic routes tandfonline.comtandfonline.comnih.gov. While hepatocytes exhibited more extensive metabolic processing than microsomes, sequential metabolism was less pronounced in vitro compared to in vivo tandfonline.comnih.gov. A quantitative difference was observed in the major metabolites formed in human microsomes and hepatocytes compared to those found in vivo tandfonline.com. Notably, the sequential metabolism of ondansetron to the 7-hydroxy-N-des-methyl metabolite, observed in vivo in rats and dogs, was not detected in vitro tandfonline.comtandfonline.com. Across these species, ondansetron demonstrated greater metabolic stability in humans compared to the preclinical animal species examined researchgate.net. Hepatic oxidative metabolism contributes to approximately 95% of ondansetron clearance in both humans and rats researchgate.net.

Table 1: Approximate Quantitative Contributions of Key CYP Enzymes to Ondansetron Metabolism

CYP EnzymeContribution to Total MetabolismPrimary Metabolites FormedReference
CYP3A4Predominant role in overall turnover drugbank.comfda.govnovartis.comprobes-drugs.orgnih.govrxlist.compharmgkb.org- drugbank.comfda.govnovartis.comprobes-drugs.orgnih.govrxlist.compharmgkb.org
CYP2D6Approximately 30% researchgate.netpharmgkb.orgnih.govHydroxylation products researchgate.netpharmgkb.orgnih.gov
CYP1A2Primarily mediates 7- and 8-hydroxyondansetron (B29592) formation pharmgkb.orgnih.gov7-hydroxyondansetron, 8-hydroxyondansetron pharmgkb.orgnih.gov

The differential contributions of CYP3A and CYP2D6 to ondansetron metabolism can be attributed to distinct binding affinities between the drug and these enzyme isoforms researchgate.netpharmgkb.orgnih.gov. Molecular modeling and nuclear magnetic resonance (NMR) spectroscopic measurements have elucidated these interactions. Ondansetron forms four π-π stacking interactions with CYP3A4, which results in a greater binding affinity for this enzyme researchgate.netpharmgkb.orgnih.gov. In contrast, ondansetron forms only one π-π stacking interaction and a hydrogen bond with CYP2D6 researchgate.netpharmgkb.orgnih.gov. Experimental and calculated binding affinities for ondansetron towards CYP2D6 and CYP3A4 enzymes demonstrate good agreement, supported by interactive docking studies researchgate.net. The modeled binding orientations are consistent with both NMR data and the known routes of P450-mediated metabolism for ondansetron researchgate.net.

Table 2: Binding Affinity Differences of Ondansetron with CYP Isoforms

CYP IsoformKey Binding Interactions (Example)Resultant Binding AffinityReference
CYP3A4Four π-π stacking interactionsIncreased researchgate.netpharmgkb.orgnih.gov
CYP2D6One π-π stacking interaction, one hydrogen bondLower researchgate.netpharmgkb.orgnih.gov

Distribution Studies in Animal Models

Plasma and Brain Levels in Animal Models (e.g., Rats)

Preclinical studies in rats have characterized the distribution of ondansetron following administration. Following a single 10 mg/kg intravenous dose, ondansetron exhibits higher concentrations in the central nervous system (CNS), including the brain, spinal cord, and cerebrospinal fluid, in P-glycoprotein (Pgp) knockout rats compared to wild-type rats probes-drugs.org. Plasma concentrations, however, did not show significant differences between these two groups of rats probes-drugs.org.

Specifically, after subcutaneous (s.c.) administration of ondansetron at a dose of 1 µg/kg in healthy female rats, plasma levels reached 260.0 ± 44.8 pg/mL within 10 minutes scribd.com. Brain tissue levels at this 10-minute mark were observed across different regions: 173.8 ± 160.6 pg/g in the pre-frontal cortex, 161.0 ± 68.7 pg/g in the motor cortex, 51.3 ± 15.07 pg/g in the cerebellum, and 56.6 ± 12.4 pg/g in the striatum scribd.com.

Plasma and brain tissue concentrations began to decline 30 minutes post-administration. At this time point, plasma concentration was 193.4 ± 29.4 pg/mL, while brain concentrations were 56.7 ± 21.1 pg/g in the pre-frontal cortex, 58.2 ± 19.2 pg/g in the motor cortex, 45.9 ± 30.9 pg/g in the cerebellum, and 59.4 ± 26.7 pg/g in the striatum scribd.com. By 1 hour post-administration, plasma levels further decreased to 98.0 ± 10.8 pg/mL, and brain tissue levels were 42.2 ± 13.7 pg/g (pre-frontal cortex), 45.7 ± 14.5 pg/g (motor cortex), 16.6 ± 5.1 pg/g (cerebellum), and 26.0 ± 10.4 pg/g (striatum) scribd.com. It is important to note that these studies were conducted in female rats, and the results may not be entirely applicable to male rats scribd.com.

The low oral bioavailability of ondansetron in rats (approximately 4.07% at an 8 mg/kg dose) is primarily attributed to significant hepatic and intestinal first-pass effects, accounting for 40.0% and 34.2% of the oral dose, respectively nih.gov. This contrasts with higher bioavailability observed in humans (62±15%), largely due to greater hepatic metabolism in rats nih.gov. Protein binding of ondansetron to fresh rat plasma has been reported to be 53.2%, with an equilibrium plasma-to-blood cell partition ratio ranging from 1.74 to 5.31 nih.gov.

Table 1: Ondansetron Plasma and Brain Tissue Concentrations in Female Rats (1 µg/kg s.c.) scribd.com

Time Point (min)Plasma (pg/mL)Pre-frontal Cortex (pg/g)Motor Cortex (pg/g)Cerebellum (pg/g)Striatum (pg/g)
10260.0 ± 44.8173.8 ± 160.6161.0 ± 68.751.3 ± 15.0756.6 ± 12.4
30193.4 ± 29.456.7 ± 21.158.2 ± 19.245.9 ± 30.959.4 ± 26.7
6098.0 ± 10.842.2 ± 13.745.7 ± 14.516.6 ± 5.126.0 ± 10.4

Pharmacodynamic Effects in Preclinical Animal Models

Anxiolytic Activity Assessment in Murine Models

Ondansetron has demonstrated significant anxiolytic activity in murine models, particularly mice. Studies utilizing models such as the Elevated Plus Maze (EPM) test and the Hole Board Test (HBT) have shown that ondansetron exhibits dose-dependent anxiolytic effects nih.gov. For instance, in male Swiss albino mice, ondansetron administered intraperitoneally (i.p.) at doses of 0.5 mg/kg and 1.0 mg/kg body weight (BW) significantly increased the number of entries into and time spent in the open arms of the EPM, and increased head-dipping behavior and line crossings in the HBT nih.gov. Similar anxiolytic effects were observed at doses of 0.01, 0.1, and 1 mg/kg i.p. in another study, although ondansetron was found to be less potent than diazepam, a standard anxiolytic nih.gov. Significant anxiolysis was also noted at 0.08 mg/kg and 0.16 mg/kg doses of ondansetron, evidenced by an increase in time spent in the open arm (p<0.001) and open arm entries (p<0.01) dovepress.com. The anxiolytic-like activity was statistically significant (P<0.0001) compared to control groups .

Table 2: Anxiolytic Activity of Ondansetron in Mice Models (Elevated Plus Maze - EPM and Hole Board Test - HBT) nih.govdovepress.com

Parameter (Test)Control (Mean ± SD)Ondansetron 0.1 mg/kg (Mean ± SD)Ondansetron 0.5 mg/kg (Mean ± SD)Ondansetron 1.0 mg/kg (Mean ± SD)Diazepam 1 mg/kg (Mean ± SD)Significance (vs. Control)
Open Arm Entries (EPM)5.50 ± 0.547.83 ± 3.1812.50 ± 3.9914.5 ± 4.22p<0.05
Time Spent in Open Arm (seconds) (EPM)50.89 ± 0.7372.84 ± 3.9998.04 ± 1.70112.04 ± 4.54p<0.05
Head Dipping (HBT)5.00 ± 0.6311.66 ± 1.5121.00 ± 2.6528.54 ± 2.9155.99 ± 2.76p<0.05
Crossing of Line of Square (HBT)158.08 ± 1.34120.14 ± 1.7098.04 ± 1.7053.94 ± 2.69p<0.05

Effects on Locomotor Activity in Animal Behavioral Paradigms

Studies evaluating the effect of ondansetron on locomotor activity in animal behavioral paradigms generally indicate that it does not significantly alter motor activity at doses demonstrating anxiolytic effects. For instance, in mice treated with ondansetron at doses of 0.1, 0.5, and 1 mg/kg i.p., locomotor activity assessed by photo actometer was not significantly changed nih.gov. Similarly, at doses of 0.08 mg/kg and 0.16 mg/kg, ondansetron showed no significant decrease in counts in the actophotometer, indicating an absence of sedative properties alongside its anxiolytic effects dovepress.com. This suggests that the observed anxiolytic effects are distinct from any general sedative or stimulant actions on motor behavior nih.gov.

Modulation of Dyskinetic and Psychosis-like Behaviors in Parkinson's Disease Animal Models

Ondansetron, as a selective 5-HT3 receptor antagonist, has shown promising effects in modulating dyskinetic and psychosis-like behaviors in preclinical models of Parkinson's disease (PD). In animal models of PD, ondansetron reduces both the severity of dyskinesia and psychosis-like behaviors wikipedia.orgwikipedia.orgwikidata.org. Research using the 6-hydroxydopamine (6-OHDA)-lesioned rat model, a common model for PD, demonstrated that ondansetron can decrease the severity of established dyskinesia and even attenuate its development when administered concurrently with L-DOPA, the primary treatment for PD that often induces dyskinesia oncotarget.com. Similar findings were observed with granisetron (B54018), another 5-HT3 antagonist oncotarget.com. Furthermore, studies in parkinsonian marmosets (MPTP-lesioned non-human primate model) also explored ondansetron's efficacy in ameliorating psychosis-like behavior oncotarget.com. The proposed mechanism for these therapeutic effects involves the blockade of serotonin (B10506) stimulation via 5-HT3 receptors, which can suppress or modulate the excessive and uncontrollable release of dopamine (B1211576) in the striatal region, a key factor in dyskinetic movements guidetoimmunopharmacology.org.

Antagonism of Methamphetamine-Induced Anorexia in Mice

Ondansetron has been shown to antagonize methamphetamine-induced anorexia in mice. Investigations into the effects of selective serotonergic (5-HT) antagonists on methamphetamine-induced anorexia in male mice revealed that ondansetron significantly counteracted this anorectic activity mims.com. A very low dose of ondansetron (0.003 µmol/kg, i.p.) was effective in antagonizing the anorexia induced by methamphetamine (11 µmol/kg, i.p.), suggesting that the 5-HT3 receptor is a critical site for this interaction mims.com. Other serotonergic antagonists such as methiothepin, NAN-190, methysergide, and mianserin (B1677119) also modified methamphetamine-induced anorectic activity, with ondansetron being particularly potent mims.com. This highlights the involvement of serotonin 5-HT3 receptors in the feeding behavior modulated by methamphetamine mims.comfishersci.ca.

Non-Discrimination as a Benzodiazepine (B76468) in Animal Addiction Studies

Animal studies consistently demonstrate that ondansetron is not discriminated as a benzodiazepine, nor does it substitute for benzodiazepines in direct addiction studies. nih.govmedicinenet.comnih.govfda.govrxlist.comdrugs.com This indicates a distinct pharmacological profile compared to benzodiazepines, which are known for their potential for abuse and dependence. researchgate.netnih.gov

Research examining ondansetron's effects in animal models of benzodiazepine withdrawal has yielded complex results. One study investigated its efficacy in reversing various aspects of benzodiazepine withdrawal in rats. nih.gov In the elevated plus-maze, a common animal model for anxiety, ondansetron effectively reversed the anxiogenic-like effect induced by flumazenil, a benzodiazepine antagonist, in a dose-dependent manner. nih.gov However, ondansetron did not block the effects of pentylenetetrazole (PTZ), an anxiogenic drug, in the same maze. nih.gov

Despite not discriminating as a benzodiazepine, ondansetron has demonstrated anxiolytic effects in other animal models without the sedative properties typically associated with benzodiazepines. researchgate.netjmsh.ac.in Studies using the elevated plus-maze and hole board test in male albino mice showed that ondansetron, at doses of 0.08 mg/kg, 0.16 mg/kg, 0.5 mg/kg, and 1.0 mg/kg, produced significant anxiolysis without significantly altering locomotor activity. researchgate.netjmsh.ac.in This suggests a potential for ondansetron to offer anxiolytic benefits with a more favorable side effect profile, lacking the dependence liability of benzodiazepines. researchgate.net

Beyond benzodiazepine-specific studies, ondansetron has also been shown to influence other addiction-related behaviors in animal models. It has effectively inhibited the increased behavioral suppression observed following withdrawal from chronic treatment with ethanol (B145695), nicotine, and cocaine in rodent models, without causing a rebound exacerbation of behavioral suppression. nih.gov Additionally, preclinical studies have indicated that ondansetron can attenuate cocaine self-administration in rats, potentially by influencing cocaine-induced dopamine elevation in the nucleus accumbens. researchgate.netnih.govresearchgate.net

Structure Activity Relationship Sar Studies of Ondansetron and Its Analogs

Elucidation of Key Structural Features for 5-HT3 Receptor Affinity

The pharmacophore of 5-HT3 receptors typically consists of three essential components: a carbonyl-containing linking moiety, an aromatic or heteroaromatic ring, and a basic center. wikipedia.org For ondansetron (B39145), which is a carbazole (B46965) derivative, the aromatic moiety is the carbazole ring system, and the basic center is the methylimidazole group. nih.govwikipedia.org

Research indicates that the carbonyl group in ondansetron significantly contributes to the binding process by forming a strong interaction with the receptor. wikipedia.org The basic amine (nitrogen) of the setron molecule, typically found within a diazole or bicyclic ring, is positioned within 4 Å of key amino acid residues in the 5-HT3 receptor binding site, such as Trp156 (loop B), Tyr207 (loop C), Trp63 (loop D), and Tyr126 (loop E). These interactions are likely polar, with the carbonyl oxygen of Trp156 forming a hydrogen bond with the amine group in the diazole ring, and the tertiary nitrogen of the basic center engaging in cation-π interactions with residues like tryptophan 183. biorxiv.orgnih.gov

Although ondansetron is a racemate, the stereochemistry of its asymmetric carbon atom does not significantly impact its 5-HT3 receptor interaction. wikipedia.org Annulation of the 1,7-positions of the indole (B1671886) nucleus of ondansetron has been shown to increase receptor affinity. wikipedia.org Furthermore, the introduction of an extra ring in 1,7-annelated indole derivatives provides a favorable hydrophobic area for interaction with the 5-HT3 receptor site, leading to enhanced potency. nih.gov

Development of High-Affinity 5-HT3 Receptor Antagonists from Benzamide (B126) and Indole Derivatives

The development of high-affinity 5-HT3 receptor antagonists has involved exploring various chemical scaffolds, including benzamide and indole derivatives. amegroups.org

From the benzamide class, compounds like metoclopramide (B1676508), cisapride, and zacopride, which contain a benzamide moiety, have shown 5-HT3 antagonistic properties. nih.gov Azasetron hydrochloride, another benzamide derivative, is known as a potent and selective 5-HT3 receptor antagonist. medchemexpress.com Initial SAR studies on novel benzamides contributed to the understanding of high-affinity 5-HT3 receptor antagonists.

Indole derivatives have also been a fruitful area for developing 5-HT3 antagonists. Ondansetron itself is structurally related to indole derivatives, and the annelation of the 1,7-positions of its indole nucleus has been explored to enhance affinity. wikipedia.orgnih.gov For instance, novel 1,7-annelated indole derivatives synthesized based on the structures of ondansetron and GR 65,630 (a ring-opened C-linked methylimidazole analogue) demonstrated high affinity for 5-HT3 receptors. nih.gov These annelated compounds were found to be significantly more potent than their reference compounds, with cilansetron (B1669024) (an annelated indole derivative) being 7 times more potent than ondansetron in receptor binding studies. nih.gov Similar to ondansetron, these 1,7-annelated indoles exhibited little stereoselectivity. nih.gov

The general chemical template for binding among these new compounds includes a heteroaromatic ring system, a coplanar carbonyl group, and a nitrogen center at specific distances. nih.gov The enhanced potency of annelated indole derivatives suggests that the additional ring provides a favorable hydrophobic area for receptor interaction. nih.gov

Design and Synthesis of Carbazole Derivatives for Enhanced Activity

Ondansetron itself is classified as a carbazole derivative, highlighting the importance of this chemical class in 5-HT3 receptor antagonism. amegroups.org The carbazole scaffold has been a key focus in the design and synthesis of potent 5-HT3 receptor antagonists. amegroups.org

The structural category of carbazole derivatives forms one of the major classes of first-generation 5-HT3 receptor antagonists, alongside indazoles (e.g., granisetron) and indoles (e.g., dolasetron). biorxiv.orgamegroups.org Research has explored modifications to the carbazole structure to achieve enhanced activity and selectivity. For instance, the annelation strategy applied to indole derivatives, which are structurally similar to the carbazole core of ondansetron, can be seen as a pathway for optimizing carbazole-based antagonists. nih.gov Further exploration of the carbazole scaffold and its derivatives continues to be relevant in the search for improved 5-HT3 receptor ligands. mostwiedzy.pl

Table 1: Key Structural Features and Their Contribution to 5-HT3 Receptor Affinity

FeatureContribution to Affinity/Binding
Aromatic/Heteroaromatic MoietyEssential for binding; typically an indole or carbazole system in "setrons". wikipedia.org
Carbonyl-containing Linking GroupForms strong interactions with the receptor, significantly contributing to binding. wikipedia.org
Basic Amine (Nitrogen)Involved in polar interactions (e.g., hydrogen bonds with Trp156, cation-π interactions with Trp183) within the receptor binding site. biorxiv.orgnih.gov
1,7-Annelation (in Indoles)Increases receptor affinity by providing a favorable hydrophobic interaction area. wikipedia.orgnih.gov
Stereochemistry (Ondansetron)Not a significant factor in 5-HT3 receptor interaction for ondansetron and 1,7-annelated indoles. wikipedia.orgnih.gov

Table 2: Relative Potency of Selected 5-HT3 Receptor Antagonists

CompoundDerivative ClassRelative Potency (vs. Ondansetron/GR 65,630)Reference
OndansetronCarbazoleReference (Ki = 1.6 nM) acs.org acs.org
GR 65,630Imidazole (B134444) analogueReference nih.gov
1,7-Annelated IndolesIndole7x more potent than ondansetron nih.gov nih.gov
Cilansetron (24b)Indole (annelated)7x more potent than ondansetron (Ki = 0.19 nM) nih.gov nih.gov

Chemical Synthesis and Derivatization of Ondansetron Hydrochloride

Synthetic Methodologies for Ondansetron (B39145) Hydrochloride Production

The production of ondansetron hydrochloride often begins with carbazole (B46965) derivatives and proceeds through various strategic chemical routes to construct the complex tetracyclic core and introduce the characteristic imidazolyl methyl group.

Mannich reactions and subsequent condensation steps are central to many ondansetron synthesis pathways. One common approach involves starting with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. This intermediate can undergo a "one-pot" reaction with paraformaldehyde and 2-methylimidazole (B133640) to yield this compound. fishersci.ie

An alternative route begins by treating tetrahydrocarbazolone with formaldehyde (B43269) and dimethylamine, which forms a tertiary amine intermediate. This intermediate is then subjected to methylation, followed by condensation with 2-methylimidazole. atamanchemicals.com The mechanism for the introduction of the side chain through transamination with 2-methylimidazole may proceed via an elimination-addition pathway, involving an exocyclic methylene (B1212753) compound formed by the elimination of the amine moiety. thegoodscentscompany.comlabsolu.ca

Methylation is a crucial step in preparing key precursors for ondansetron synthesis. For instance, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, a direct precursor to ondansetron, is typically prepared through the methylation of 1,2,3,9-tetrahydro-4H-carbazol-4-one. fishersci.ie Methylation can also involve intermediates such as the tertiary amine formed after the initial Mannich reaction, where refluxing iodomethane (B122720) is used to furnish a methanaminium iodide. atamanchemicals.com

Continuous flow chemistry represents a significant advancement in API synthesis, offering enhanced control over reaction parameters, improved efficiency, and potential for scale-up. nih.govuni.lu In the synthesis of ondansetron, continuous flow technology has been applied to various steps, including condensation and Mannich reactions. nih.govuni.luuni.lu Furthermore, continuous work-up and purification processes have been established to integrate seamlessly with these flow reactions. nih.govuni.lu While flow chemistry offers numerous advantages, a multi-platform approach, which strategically combines continuous flow and traditional batch processes, can leverage the complementary strengths of both methodologies to achieve high productivity and accommodate the physical properties of reaction mixtures. nih.govuni.luuni.lu For example, a continuous flow Fischer indole (B1671886) strategy for ondansetron has been demonstrated, leading to improved yields.

Methylation Steps in Precursor Synthesis

Synthesis and Characterization of Related Substances and Impurities

The presence of related substances and impurities is a critical aspect of pharmaceutical quality control. Their synthesis and characterization are essential for developing analytical methods and ensuring drug safety.

This compound Related Substance B is identified as 6,6'-Methylenebis[(3RS)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one]. The European Pharmacopoeia specifies that the content of this impurity in this compound should not exceed 0.4%.

A reported synthetic method for this compound Related Substance B utilizes 4,4-diaminodiphenylmethane as a starting material. The synthetic route encompasses multiple steps, including diazotization, reduction, formation of hydrazone with 1,3-cyclohexanedione, cyclization, methylation, aldol (B89426) condensation, and finally, Michael addition with 2-methylimidazole. This detailed synthesis provides a feasible route for obtaining reference standards crucial for quality control and safety testing of this compound.

Table 1: Key Synthetic Methods and Reported Yields for this compound

Synthetic MethodologyStarting MaterialsKey Reactions/StepsReported Yield (%)Reference
One-Pot Synthesis (Improved)1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-oneOne-pot reaction with paraformaldehyde and 2-methylimidazole57.2 fishersci.ie
One-Pot Synthesis (Industrial)1,2,3,9-tetrahydrocarbazole-4-oneConversion to intermediates, then reaction with 2-methylimidazole in same pot90-92 nih.gov
Multi-step via Dimethylamine IntermediateTetrahydrocarbazoloneMannich reaction with formaldehyde/dimethylamine, methylation, condensation with 2-methylimidazoleN/A atamanchemicals.com
Multi-platform (Flow & Batch)N/A (focus on process improvements of existing steps)Continuous condensation, continuous Mannich, continuous work-up, batch elimination/Michael additionImproved yields, e.g., 75% for carbazolone, 87% for Ondansetron nih.govuni.lu

Reaction Mechanisms for Related Substance Formation

Several related substances have been identified, with their formation mechanisms often linked to the synthetic process or degradation pathways.

Formation of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Impurity D) Impurity D is a significant related substance that can be both an intermediate in the synthesis and a degradation product of Ondansetron google.comgoogle.comnih.govlgcstandards.com.

During Synthesis: Impurity D, an exocyclic methylene compound, can form during the Mannich reaction step from 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, formaldehyde, and a secondary amine. It represents an elimination product of the aminomethyl intermediate (Impurity A) google.com.

During Degradation: Ondansetron can degrade to form Impurity D under specific stress conditions. Under alkaline hydrolysis conditions (e.g., 1 M NaOH at 80 °C), Ondansetron undergoes a two-step process. The first step involves a protonated form of the drug, and the second step leads to the elimination of the methyl-substituted imidazole (B134444) group, resulting in the formation of a keto derivative, which is Impurity D nih.govlgcstandards.com. Photolytic cleavage can also lead to the formation of Impurity D, possibly involving the loss of water due to keto-enol tautomerization in solution nih.gov.

Formation of 3-((dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Impurity A) Impurity A is the Mannich adduct formed in the initial stages of Ondansetron synthesis, as described above google.comnih.govwikidata.org. Its presence in the final Ondansetron product typically indicates an incomplete reaction where not all of this intermediate has been converted to the final product.

Formation of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Impurity C) Impurity C is the primary starting material for the synthesis of Ondansetron through the Mannich route clockss.orgmit.edugoogle.comncats.iogoogle.comcarlroth.com. If found as an impurity in the final product, it is generally attributed to unreacted starting material from the synthesis process nih.gov.

Formation of 6,6'-Methylenebis[(3RS)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one] (Ondansetron Related Substance B) This is a dimeric impurity of Ondansetron ijariit.comnih.gov. Its synthesis involves an aldol condensation and Michael addition, suggesting it can form from reactions between Ondansetron or its intermediates with formaldehyde or other methylene-donating species, leading to a bis-substituted product ijariit.com. This often occurs as a side reaction, especially if formaldehyde or related reagents are present during later stages of synthesis or purification.

Other Degradation Products Ondansetron can also undergo other degradation pathways under various stress conditions. For instance, an unknown impurity has been characterized as a carboxy (2-methyl-1-((9-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-1H-imidazol-3-ium-3-yl)methanide chloride. This degradant forms due to the interaction of Ondansetron with chloroacetic acid, potentially an impurity in excipients like sodium starch glycolate (B3277807). The mechanism involves the lone pair of electrons on the imidazole nitrogen attacking the electrophilic carbon of chloroacetic acid, leading to the formation of a new bond and expulsion of chloride as a counter ion jchps.com. Forced degradation studies have identified a total of five degradation products, with probable mechanisms proposed based on mass fragmentation analysis, particularly under basic hydrolytic and photolytic stress conditions nih.govactapharmsci.com. These studies provide insights into the inherent stability of the molecule and the chemical transformations it undergoes under harsh environmental conditions.

Analytical Methodologies and Spectroscopic Characterization

Spectrophotometric Analysis Techniques

Spectrophotometric methods are widely favored for their simplicity, cost-effectiveness, and speed in the determination of pharmaceutical compounds like ondansetron (B39145) hydrochloride jchps.comscispace.comresearchgate.net.

UV/Visible Spectrophotometry at Absorption Maxima (e.g., 310 nm, 267 nm, 249 nm)

Ondansetron hydrochloride exhibits characteristic absorption maxima in the UV/Visible spectrum, which are exploited for its quantitative analysis. Multiple studies have reported distinct absorption wavelengths, with varying optimal conditions. For instance, absorption maxima have been observed at 310 nm, 267 nm, and 249 nm jchps.comresearchgate.netinnovareacademics.in. In some analytical procedures, 310 nm has been selected as the primary detection wavelength due to its consistent absorbance across various buffer solutions ranging from pH 3.6 to pH 9.0 jchps.comscispace.cominnovareacademics.inijpsonline.com. Other reported maxima include 248 nm in saline researchgate.net, 284 nm researchgate.net, and 246 nm when employing multivariate calibration approaches jmpas.comresearchgate.net.

Linearity ranges vary depending on the chosen wavelength and solvent system. For example, methods utilizing 310 nm in water or specific buffer systems demonstrated linearity from 0.1 to 80 µg/mL depending on the buffer pH, and 5-15 µg/mL in water jchps.comscispace.comresearchgate.netijpsonline.com. A method at 248 nm in saline showed linearity between 5 and 25 μg/mL researchgate.net, while another at 284 nm provided a linear range of 4-20 μg/mL researchgate.net.

Table 1: UV/Visible Spectrophotometry Parameters for this compound

Absorption Maxima (λmax)Medium/ConditionLinearity Range (µg/mL)Reference
310 nmVarious buffers (pH 3.6, 4.0, 5.0, 7.0, 9.0)0.1-80 (varies by buffer) jchps.com
310 nmWater5-15 scispace.comresearchgate.netijpsonline.com
249 nmNot specified; also 0.1N HClNot specified; 4-24 in 0.1N HCl researchgate.netinnovareacademics.in
248 nmSaline5-25 researchgate.net
284 nmNot specified4-20 researchgate.net
246 nmMethanol (B129727) (for multivariate analysis)5-15 jmpas.comresearchgate.net

Multivariate Calibration Approaches (e.g., Multilinear Regression)

Multivariate calibration techniques, particularly multilinear regression, represent a sophisticated approach for the spectrophotometric quantification of ondansetron, especially in the presence of overlapping spectra jmpas.comresearchgate.netlibretexts.org. These methods leverage the correlation between absorbance and concentration across multiple selected wavelengths to construct predictive equations jmpas.comresearchgate.net.

A developed multilinear regression method for ondansetron identified a maximum wavelength of 246 nm jmpas.comresearchgate.net. This method demonstrated a robust linear relationship in the concentration range of 5-15 µg/mL, supported by a high regression coefficient (R²) of 0.999 jmpas.comresearchgate.net. Precision was notably high, with intra-day and inter-day relative standard deviations (%RSD) reported as 0.0409% and 0.0228%, respectively jmpas.comresearchgate.net. The sensitivity of the method was further characterized by a limit of detection (LOD) of 0.016 µg/mL and a limit of quantification (LOQ) of 0.05 µg/mL jmpas.com. Recovery studies indicated excellent accuracy, with results ranging from 98.38% to 101.10% w/w jmpas.com.

Table 2: Multivariate Calibration Method Parameters for this compound

ParameterValueReference
Calibration MethodMultilinear Regression jmpas.comresearchgate.net
Maximum Wavelength (λmax)246 nm jmpas.comresearchgate.net
Linearity Range5-15 µg/mL jmpas.comresearchgate.net
Regression Coefficient (R²)0.999 jmpas.comresearchgate.net
Intra-day Precision (%RSD)0.0409% jmpas.comresearchgate.net
Inter-day Precision (%RSD)0.0228% jmpas.comresearchgate.net
Limit of Detection (LOD)0.016 µg/mL jmpas.com
Limit of Quantification (LOQ)0.05 µg/mL jmpas.com
Recovery98.38% - 101.10% w/w jmpas.com

Spectrofluorimetry

Spectrofluorimetry provides a highly sensitive and selective analytical pathway for ondansetron due to its inherent fluorescence properties researchgate.netresearchgate.net. One established method utilizes the native fluorescence of ondansetron in an aqueous medium, with optimal excitation and emission wavelengths typically found at 316 nm and 353 nm, respectively researchgate.netresearchgate.net. In a Triton X 100 system, these wavelengths are reported as 317 nm (excitation) and 354 nm (emission) nih.gov. This native fluorescence method demonstrates a broad linearity range from 0.2 to 2 μg/mL researchgate.netresearchgate.netnih.gov, with detection and quantification limits of 0.04 μg/mL and 0.11 μg/mL, respectively researchgate.netresearchgate.net. Precision studies show intra-day %RSD values between 0.64% and 0.79%, and inter-day %RSD values between 0.91% and 1.09% researchgate.netresearchgate.net. Accuracy, assessed by recovery, was found to be within the range of 98% to 102% for concentrations of 0.4–1.2 µg/mL researchgate.net.

A novel spectrofluorimetric assessment introduced pararosaniline hydrochloride as a fluorescent probe africaresearchconnects.com. This technique leverages the quenching effect of ondansetron on the fluorescence intensity of pararosaniline in a dioxane medium africaresearchconnects.com. This method exhibits linearity across two distinct concentration ranges: 2.0 × 10−7 to 1.0 × 10−6 mol L−1 and 4.0 × 10−6 to 1.0 × 10−5 mol L−1 africaresearchconnects.com. Its detection limit is remarkably low at 2.0 × 10−8 mol L−1, with a quantification limit of 6.05 × 10−8 mol L−1 africaresearchconnects.com. Recovery rates for both intra-day and inter-day assays ranged from 96.66% to 102.1%, coupled with low %RSD values (0.0272% to 1.474%), affirming its accuracy and precision africaresearchconnects.com.

Table 3: Spectrofluorimetric Analysis Parameters for this compound

ParameterNative Fluorescence MethodPararosaniline Probe MethodReference
Excitation/Emission (nm)316/353 (or 317/354 in Triton X 100)Quenching effect with Pararosaniline researchgate.netresearchgate.netnih.gov, africaresearchconnects.com
Linearity Range0.2 – 2 μg/mL2.0 × 10−7 - 1.0 × 10−6 mol L−1; 4.0 × 10−6 - 1.0 × 10−5 mol L−1 researchgate.netresearchgate.netnih.gov, africaresearchconnects.com
Limit of Detection (LOD)0.04 μg/mL2.0 × 10−8 mol L−1 researchgate.netresearchgate.net, africaresearchconnects.com
Limit of Quantification (LOQ)0.11 μg/mL6.05 × 10−8 mol L−1 researchgate.netresearchgate.net, africaresearchconnects.com
Intra-day Precision (%RSD)0.64–0.79%0.0272% - 1.474% researchgate.netresearchgate.net, africaresearchconnects.com
Inter-day Precision (%RSD)0.91–1.09%0.0272% - 1.474% researchgate.netresearchgate.net, africaresearchconnects.com
Accuracy/Recovery98–102%96.66% – 102.1% researchgate.net, africaresearchconnects.com

Chromatographic Separation and Quantification

Chromatographic techniques provide robust platforms for separating and quantifying this compound, particularly in complex matrices or when distinguishing from degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., RP C-18 column, mobile phase parameters, detection at 213 nm)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantitative estimation of this compound in pharmaceutical formulations and bulk drug samples researchgate.netasianpubs.orgresearchgate.netresearchgate.neteprajournals.com. Reversed-phase (RP) C-18 columns are commonly employed as the stationary phase, offering effective separation researchgate.netasianpubs.orgresearchgate.neteprajournals.comjddtonline.info.

Various mobile phase compositions and detection wavelengths have been optimized for HPLC methods. One reported method uses a mobile phase of methanol and 0.02 M phosphate (B84403) buffer in a 60:40 ratio, with detection performed at 213 nm researchgate.netasianpubs.org. This method demonstrated linearity in the range of 0.01 to 59 µg/mL researchgate.netasianpubs.org. Another HPLC method for stability studies utilized a mixture of 20 mM KH2PO4 (pH 5.0) and acetonitrile (B52724) (65:35, v/v) with UV detection at 284 nm, showing linearity from 2-50 μg/mL researchgate.net. A different approach involved acetonitrile and methanol (50:50) as the mobile phase, detected at 216 nm, yielding a retention time of 2.64 minutes eprajournals.com. This method reported a limit of detection (LOD) of 1.7 µg/mL and a limit of quantification (LOQ) of 5.26 µg/mL eprajournals.com. More advanced techniques, such as Ultra-Performance Liquid Chromatography (UPLC), have also been developed, employing an Acuity UPLC BEH C18 column with gradient elution and detection at 214 nm jddtonline.info. These HPLC methods are valued for their simplicity, precision, specificity, and accuracy in the estimation of this compound researchgate.netasianpubs.org.

Table 4: High-Performance Liquid Chromatography (HPLC) Parameters for this compound

ParameterMethod 1 (Krishnaiah et al.) researchgate.netasianpubs.orgMethod 2 (Mofeed et al.) researchgate.netMethod 3 (EPRA Journals) eprajournals.comMethod 4 (Siddiqui & Dubey) jddtonline.info
ColumnRP C-18Nava-Pak C18Promosil C-18Acuity UPLC BEH C18
Mobile PhaseMethanol: 0.02 M phosphate buffer (60:40)20 mM KH2PO4 (pH 5.0): Acetonitrile (65:35, v/v)Acetonitrile: Methanol (50:50)Gradient elution
Flow Rate1 mL/minNot specified1.2 mL/minNot specified
Detection Wavelength213 nm284 nm216 nm214 nm
Linearity Range0.01 to 59 µg/mL2-50 μg/mLNot explicitly stated (LOD/LOQ provided)Not specified (std conc. 50-300 µg/mL)
Retention Time (RT)Not specifiedNot specified2.64 minNot specified
LODNot specifiedNot specified1.7 µg/mLNot specified
LOQNot specifiedNot specified5.26 µg/mLNot specified

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, accurate, and precise method for the estimation of this compound in various forms, including bulk drug and sublingual tablets nih.govjopcr.comakjournals.comnewbioworld.org. The stationary phase typically consists of pre-coated silica (B1680970) gel 60 GF254 plates jopcr.comakjournals.com.

Different mobile phase compositions have been optimized to achieve effective separation and distinct retardation factor (Rf) values for ondansetron. For instance, a mobile phase of chloroform: ethyl acetate (B1210297): methanol: ammonia (B1221849) (9:5:4:0.1 v/v) with spectrodensitometric analysis at 254 nm yielded an Rf value of 0.52 ± 0.02 nih.gov. This method showed linearity in the range of 200-1200 ng/spot, with a regression coefficient (R²) of 0.9952 nih.gov. Another method employed methanol: triethylamine: glacial acetic acid (9.5:0.5:0.1, v/v/v), with densitometric scanning at 309 nm, resulting in an Rf value of 0.77 ± 0.01 jopcr.comresearchgate.net. This method exhibited linearity from 300-1100 ng/spot and an R² of 0.998 ± 0.00047 jopcr.comresearchgate.net. A third HPTLC method used chloroform-methanol-ethyl acetate (7:2:1, v/v) as the mobile phase, detected at 302 nm, providing an Rf value of 0.67 ± 0.011 akjournals.com. This method showed linearity in the range of 25–500 ng/spot akjournals.com.

The sensitivity parameters for HPTLC methods include LODs ranging from 4.9 ng/spot to 54.60 ng/spot, and LOQs from 14.7 ng/spot to 165.46 ng/spot, depending on the specific mobile phase and detection wavelength researchgate.netnih.govjopcr.comakjournals.com. Recovery rates have consistently demonstrated high accuracy, with one method reporting 99.34 ± 1.08% nih.gov and another indicating excellent percentage recovery akjournals.com.

Table 5: High-Performance Thin-Layer Chromatography (HPTLC) Parameters for this compound

ParameterMethod 1 (Mujtaba et al.) nih.govMethod 2 (Patel et al.) jopcr.comresearchgate.netMethod 3 (Saraya et al.) akjournals.com
Stationary PhaseSilica gel 60 GF254Silica gel 60 GF254Silica gel 60 F254
Mobile PhaseChloroform: ethyl acetate: methanol: ammonia (9:5:4:0.1 v/v)Methanol: triethylamine: glacial acetic acid (9.5:0.5:0.1, v/v/v)Chloroform‒methanol‒ethyl acetate (7:2:1, v/v)
Detection Wavelength254 nm309 nm302 nm
Rf Value0.52 ± 0.020.77 ± 0.010.67 ± 0.011
Linearity Range200-1200 ng/spot300-1100 ng/spot25–500 ng/spot
Regression Coeff. (R²)0.99520.998 ± 0.00047Not specified
LOD14.83 ng/spot54.60 ng/spot4.9 ng/spot
LOQ44.92 ng/spot165.46 ng/spot14.7 ng/spot
Recovery99.34 ± 1.08%Not specifiedExcellent % recovery

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique extensively utilized for the quantification of ondansetron in biological matrices such as human plasma and cerebrospinal fluid (CSF) nih.govdovepress.comnih.gov. Its application is critical in pharmacokinetic, bioavailability, and bioequivalence studies, offering significant advantages due to its strong selectivity, rapid analysis time, and minimal sample volume requirements nih.govnih.gov.

Typical LC-MS/MS methods for ondansetron involve positive electrospray ionization (ESI+) and operate in Multiple Reaction Monitoring (MRM) mode to achieve high sensitivity and specificity nih.govdovepress.com. The characteristic transition for ondansetron is commonly observed from a precursor ion (protonated molecular ion of the free base, m/z 294.2) to a specific product ion (m/z 170.2) nih.govdovepress.com. Optimized parameters often include specific collision energies (e.g., -27 eV or 22 eV) and fragmentor voltages (e.g., 120 V) nih.govdovepress.com.

Bioanalytical methods using LC-MS/MS have demonstrated broad linear ranges for ondansetron quantification. For instance, a validated method in human K2-EDTA plasma showed linearity from 0.20 to 120.0 ng/mL nih.govspringermedizin.de. Other methods reported linear ranges of 0.25–350 ng/mL in plasma and 0.025–100 ng/mL in CSF, requiring as little as 25 µL of biological sample nih.gov. The use of internal standards, such as labeled ondansetron or other structurally related compounds, is common practice to ensure method accuracy and precision dovepress.comnih.gov.

Table 1: Representative LC-MS/MS Parameters for Ondansetron Quantification

ParameterValue(s)Reference
Ionization ModeElectrospray Ionization (ESI+), Positive nih.govdovepress.com
Detection ModeMultiple Reaction Monitoring (MRM) nih.govdovepress.com
Precursor Ion (m/z)294.2 ([M+H]+ of free base) nih.govdovepress.com
Product Ion (m/z)170.2 nih.govdovepress.com
Collision Energy (CE)-27 eV, 22 eV nih.govdovepress.com
Fragmentor Voltage120 V dovepress.com
Linear Range (Plasma)0.20–120.0 ng/mL, 0.25–350 ng/mL nih.govnih.gov
Linear Range (CSF)0.025–100 ng/mL nih.gov
Sample Volume25 µL (plasma/CSF) nih.gov *

Note: Specific mobile phase compositions and chromatographic columns vary but typically involve C18 columns and mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers (e.g., ammonium (B1175870) formate).

Spectroscopic and Diffraction Techniques for Structural Elucidation

These techniques are indispensable for confirming the chemical structure, identifying functional groups, assessing solid-state forms, and detecting impurities or degradation products of this compound.

FTIR spectroscopy is a robust technique for characterizing the molecular composition and identifying functional groups present in this compound ijmps.org. It is also widely employed to investigate drug-excipient compatibility during formulation development innovareacademics.injddtonline.infobjpharm.org.uk.

Using the potassium bromide (KBr) dispersion technique, FTIR spectra of this compound typically show characteristic absorption bands across the 4000-400 cm⁻¹ or 4000-500 cm⁻¹ range innovareacademics.injchr.orgwjpmr.com. Key vibrational stretches indicative of ondansetron's structure include:

N-H stretching: Observed in the range of 3000-3700 cm⁻¹, with specific peaks reported around 3502.85 cm⁻¹, 3300-3200 cm⁻¹ (attributed to the imidazole (B134444) ring N-H), 3483.41 cm⁻¹, and 3344 cm⁻¹ ijmps.orgjddtonline.infobjpharm.org.ukjchr.orgresearchgate.net.

C-H stretching: Aliphatic and aromatic C-H stretching vibrations contribute to peaks, with a notable peak at 2810.38 cm⁻¹ within the 2700-3300 cm⁻¹ range, and further bands in the fingerprint region (below 1500 cm⁻¹) ijmps.orgjddtonline.info.

Carbonyl (C=O) stretching: The carbazone ring's carbonyl group typically exhibits a characteristic peak between 1700-1650 cm⁻¹, with specific values reported around 1637.62 cm⁻¹ or 1622.73 cm⁻¹ ijmps.orginnovareacademics.injddtonline.info.

Aromatic C=C and C=N stretching: Aromatic ring stretching vibrations are usually observed in the 1600-1500 cm⁻¹ range ijmps.org. C=N stretching has been reported at 1612.54 cm⁻¹ jddtonline.info.

C-N and C-C stretching: Peaks related to these vibrations are typically found at 1279 cm⁻¹ (C-N) and within the 800-1200 cm⁻¹ range, with specific peaks at 910.43 cm⁻¹ or 912.81 cm⁻¹ (C-C) innovareacademics.injddtonline.infojchr.org.

In drug-excipient compatibility studies, FTIR is used to compare the spectra of the pure drug, excipients, and their physical mixtures. The absence of significant shifts in characteristic peaks, appearance of new peaks, or disappearance of existing peaks in the mixture spectrum confirms the absence of chemical interactions between the drug and the excipients, indicating compatibility innovareacademics.injddtonline.infobjpharm.org.ukijcrt.org.

Table 2: Characteristic FTIR Absorption Bands of this compound

Functional GroupWavenumber Range (cm⁻¹)Specific Peak(s) (cm⁻¹)Reference
O-H / N-H stretching3000-37003544, 3502.85, 3344, 3483.41, 3300-3200 ijmps.orgjddtonline.infobjpharm.org.ukjchr.orgresearchgate.net
C-H stretching2700-33002810.38 ijmps.orgjddtonline.info
C=O stretching (Carbonyl)1650-17001638, 1637.62, 1622.73 ijmps.orginnovareacademics.injddtonline.infojchr.org
C=N stretching~1600-16501638, 1612.54 jddtonline.infojchr.org
Aromatic C=C stretching1500-1600(General range) ijmps.org
C-N stretching~1200-13001279 jchr.org
C-C stretching800-1200910.43, 912.81 innovareacademics.injddtonline.info

NMR spectroscopy, including ¹H-NMR, ¹³C-NMR, and two-dimensional (2D) techniques (e.g., HSQC, HMBC, COSY, NOESY), is fundamental for the unambiguous structural elucidation of this compound and the identification of related impurities or degradation products ijariit.comnih.gov. It provides detailed insights into the molecular connectivity, stereochemistry, and electronic environment of atoms within the compound nih.gov.

For pure this compound, characteristic chemical shifts are observed for its various proton and carbon environments. For instance, studies identifying unknown impurities have utilized NMR to pinpoint structural differences. A sharp singlet signal at 4.39 ppm in the ¹H-NMR spectrum, corresponding to a CH₂ group, was identified as a distinguishing feature of a specific propionic acid impurity, absent in pure ondansetron monohydrochloride dihydrate ijariit.com. Similarly, additional signals at δ 52.3 and δ 166.3 ppm in the ¹³C-NMR spectrum confirmed the presence of this impurity ijariit.com. Two-dimensional NMR experiments, such as heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC), are invaluable for establishing correlations between protons and carbons, thereby confirming the attachment positions of moieties and aiding in the complete assignment of complex spectra ijariit.comnih.gov.

Mass Spectrometry (MS) is a critical analytical tool for determining the molecular weight of this compound, characterizing its fragmentation patterns, and identifying impurities or degradation products based on their mass-to-charge ratios (m/z) and structural fragments ijariit.comresearchgate.netnih.gov. Techniques such as LC-MS and LC-MS/MS are routinely employed for these purposes ijariit.comresearchgate.netnih.gov.

When analyzed by MS, ondansetron typically exhibits a protonated molecular ion ([M+H]⁺) corresponding to its free base, with an m/z value of 294.2 nih.govdovepress.com. The fragmentation pattern of this precursor ion yields characteristic product ions (e.g., m/z 170.2), which are unique to ondansetron and provide structural confirmation nih.govdovepress.com.

MS is particularly powerful in impurity profiling. For example, high-resolution mass spectrometry (HRMS) analysis revealed an unknown impurity with an m/z value of 352.1647, suggesting an elemental composition of C₂₀H₂₂N₃O₃ ijariit.com. The fragmentation of this impurity provided major fragment ions at m/z 240.1, 212.1, 184.9, and 170.1, which, when compared to the fragmentation of pure ondansetron, assisted in elucidating its proposed structure ijariit.com. Another impurity identified via GC-MS showed a molecular ion peak at m/z 211.3 researchgate.net. Such detailed fragmentation data is crucial for proposing and confirming the structures of unknown compounds related to ondansetron.

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive information about the precise three-dimensional atomic arrangement within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This technique is fundamental for confirming the crystal structure, identifying specific polymorphic forms, characterizing solvates (including hydrates), and confirming salt forms of this compound nih.govresearchgate.netresearchgate.net.

SCXRD studies have shown that this compound dihydrate can crystallize in a monoclinic system, for instance, from aqueous methanolic solutions researchgate.net. These studies are crucial for understanding the crystalline habits and for revealing if different salt forms or polymorphs exhibit isomorphic crystal lattice parameters and hydrogen bonding networks, as seen in comparisons between this compound and hydrobromide researchgate.net. Polymorphism, defined as the ability of a compound to exist in more than one crystalline form, can significantly impact the physicochemical properties of a drug, including solubility, dissolution rate, and stability nih.gov. While less common for routine characterization due to the need for suitable single crystals, SCXRD offers unparalleled structural insight crucial during early drug development.

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the solid-state form of crystalline materials, identifying different polymorphic forms, detecting amorphous content, and monitoring solid-state transformations of this compound nih.govresearchgate.netresearchgate.netpharmaexcipients.com. Each crystalline form of a compound generates a unique PXRD pattern, serving as a "fingerprint" for that specific polymorph.

Several polymorphic forms of this compound have been identified, each distinguishable by characteristic 2θ diffraction peaks. These include:

Form A (monohydrate): Exhibiting a strong diffraction peak at 23.3 ±0.2 degrees 2θ, with other significant peaks at 6.1, 12.4, 17.0, 18.3, 19.2, 20.3, 20.9, 24.1, 25.8, 28.1, and 30.3 ±0.2 degrees 2θ googleapis.com.

Form B (anhydrous): Characterized by a strong peak at 11.9 ±0.2 degrees 2θ, and additional peaks at 10.5, 13.0, 13.5, 15.1, 20.9, 22.7, 24.0, and 25.7 ±0.2 degrees 2θ google.comgoogle.com.

Form C: Shows strong peaks at 6.3 and 24.4 degrees 2θ, along with other peaks at 9.2, 10.2, 13.1, and 16.9 degrees 2θ googleapis.comgoogle.com.

Form D: Characterized by diffraction peaks at 8.3, 14.0, 14.8, and 25.5 degrees 2θ googleapis.comgoogle.comgoogle.com.

Form E: Displays a strong peak at 7.4 degrees 2θ, and other typical peaks including 6.3, 10.5, 11.2, 12.3, 13.0, 14.5, 15.9, 17.0, 20.1, 20.8, 24.5, 26.2, and 27.2 degrees 2θ googleapis.comgoogle.comgoogle.com.

Form H: Features unique peaks at 7.8, 14.0, 14.8, 24.7, and 25.6 degrees 2θ google.comgoogle.com.

General characteristic peaks for the this compound drug substance have also been reported at 2θ values of 12.37°, 20.24°, 24.11°, and 30.17° researchgate.net. PXRD is crucial for monitoring the presence of hydrates (e.g., dihydrate, hemihydrate) or solvates (e.g., isopropanol, methanol solvates), which can form due to water or solvent incorporation into the crystal lattice researchgate.netgoogleapis.comgoogle.com. The absence of characteristic diffraction peaks in a PXRD pattern indicates the presence of an amorphous form, which lacks long-range crystalline order and can have different physicochemical properties compared to crystalline forms researchgate.net.

Table 3: Characteristic Powder X-ray Diffraction (PXRD) 2θ Values for this compound Polymorphs

Polymorphic FormCharacteristic 2θ Values (degrees)Reference
Form A (Monohydrate)23.3 (strong); 6.1, 12.4, 17.0, 18.3, 19.2, 20.3, 20.9, 24.1, 25.8, 28.1, 30.3 googleapis.com
Form B (Anhydrous)11.9 (strong); 10.5, 13.0, 13.5, 15.1, 20.9, 22.7, 24.0, 25.7 google.comgoogle.com
Form C6.3, 24.4 (strong); 9.2, 10.2, 13.1, 16.9 googleapis.comgoogle.com
Form D8.3, 14.0, 14.8, 25.5 googleapis.comgoogle.comgoogle.com
Form E7.4 (strong); 6.3, 10.5, 11.2, 12.3, 13.0, 14.5, 15.9, 17.0, 20.1, 20.8, 24.5, 26.2, 27.2 googleapis.comgoogle.comgoogle.com
Form H7.8, 14.0, 14.8, 24.7, 25.6 google.comgoogle.com
Drug Substance (General)12.37, 20.24, 24.11, 30.17 researchgate.net

Single-Crystal X-ray Diffraction for Polymorphic and Salt Form Analysis

Protein Binding Studies via Spectroscopic Approaches

The interaction of chemical compounds with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical aspect of pharmacokinetics, influencing drug distribution, metabolism, and elimination. Spectroscopic techniques offer powerful tools for elucidating the mechanisms of these interactions, providing insights into binding characteristics and conformational changes in proteins. Research focusing on this compound (OND) has extensively utilized these methodologies to characterize its binding to serum albumins under simulated physiological conditions nih.govresearchgate.net.

Fluorimetric Analysis of Drug-Serum Albumin Binding (e.g., BSA, HSA)

Fluorimetric analysis is a widely employed technique to investigate the binding of drugs to serum albumins. The intrinsic fluorescence of serum albumins, primarily due to tryptophan residues (e.g., Trp 214 in HSA), is highly sensitive to changes in their microenvironment caused by ligand binding researchgate.net.

Studies on this compound (OND) have demonstrated that its interaction with both bovine serum albumin (BSA) and human serum albumin (HSA) can be effectively characterized using fluorescence spectroscopy. Upon the addition of OND, a quenching of the intrinsic fluorescence of both BSA and HSA is observed nih.govresearchgate.net. This fluorescence quenching indicates a strong interaction and the formation of a drug-protein complex nih.gov. Furthermore, 3D-fluorescence spectroscopy results have corroborated that the binding of OND induces conformational changes within the protein structures nih.gov.

Circular Dichroism for Conformational Changes in Proteins

Circular Dichroism (CD) spectroscopy is a sensitive technique used to detect changes in the secondary structure of proteins, such as the α-helix, β-sheet, and random coil content, upon ligand binding.

For this compound, CD data have revealed significant alterations in the secondary structure of serum albumins (BSA and HSA) upon interaction. Specifically, the presence of OND was found to decrease the α-helix content of both BSA and HSA nih.govresearchgate.net. This reduction in α-helical content serves as direct evidence of conformational changes occurring in the serum albumins as a result of binding with this compound nih.gov.

Determination of Binding Constants and Sites

The quantitative assessment of drug-protein interactions involves determining binding constants and identifying the specific binding sites on the protein. These parameters are crucial for understanding the affinity and selectivity of drug binding.

For this compound (OND) binding to serum albumins, fluorimetric studies have indicated a strong interaction, characterized by higher binding constant values nih.gov. The analysis of binding data revealed that the number of binding sites for OND on both BSA and HSA was approximately unity, suggesting the presence of a single class of binding site on each protein nih.gov.

Competitive site marker experiments were performed to pinpoint the exact location of the ondansetron binding site on the serum albumins. These experiments demonstrated that OND primarily binds to subdomain IIA, also known as Sudlow's site I nih.gov.

Thermodynamic investigations into the interaction mechanism have shown that both hydrogen bonding and hydrophobic interactions play a significant role in stabilizing the this compound-serum albumin complex nih.gov.

Table 1: Key Binding Characteristics of this compound with Serum Albumins

CharacteristicObservation for OND-BSA/HSA Binding nih.gov
Binding StrengthStrong interaction (indicated by higher binding constant values)
Number of Binding SitesClose to unity (single class of binding site)
Primary Binding SiteSubdomain IIA (Sudlow's Site I)
Dominant InteractionsHydrogen bonding and hydrophobic interactions
Conformational ChangesDecrease in α-helix content; overall conformational changes observed via 3D-fluorescence and Circular Dichroism nih.govresearchgate.net

Calculation of Binding Distances via Förster's Theory of Non-Radioactive Energy Transfer

Förster's Resonance Energy Transfer (FRET) theory is a valuable method for calculating the distance between a donor fluorophore and an acceptor molecule. In the context of drug-protein binding, the intrinsic tryptophan residues of serum albumins act as donors, and the bound drug molecule acts as an acceptor, enabling the determination of the binding distance.

For this compound (OND), the binding distances to serum albumins have been successfully calculated using Förster's theory of non-radioactive energy transfer nih.gov. The determined distances between OND and the tryptophan residues in the serum albumins provide structural insights into the drug-protein complex.

Table 2: Binding Distances of this compound to Serum Albumins via FRET

ProteinBinding Distance (nm) nih.gov
Bovine Serum Albumin (BSA)2.30
Human Serum Albumin (HSA)3.41

These calculated distances indicate that this compound is in close proximity to the tryptophan residues of both BSA and HSA when bound, facilitating the energy transfer phenomenon observed in fluorimetric studies nih.gov.

Advanced Pharmaceutical Formulation Science for Research Applications

Development of Rapid-Disintegrating Systems for Research Models

The development of rapid-disintegrating systems for the bitter-tasting compound ondansetron (B39145) hydrochloride is a key area of research. These systems, particularly orally disintegrating tablets (ODTs), are designed to dissolve or disintegrate quickly in the mouth without the need for water. This is highly advantageous in research models where ease of administration and rapid onset of action are crucial.

Oral Disintegrating Tablets (ODT) Formulations Utilizing Superdisintegrants (e.g., Crospovidone, Croscarmellose Sodium, Sodium Starch Glycolate)

Superdisintegrants are crucial excipients in the formulation of ODTs, facilitating their rapid breakdown in the oral cavity. Research has extensively investigated the use of various superdisintegrants in ondansetron hydrochloride ODTs.

Studies have shown that the combination of superdisintegrants, such as sodium starch glycolate (B3277807) and croscarmellose, can lead to better disintegration of the tablet. researchgate.net In one study, ODTs prepared by direct compression using these two agents dispersed rapidly in the mouth within 3 to 5 seconds. researchgate.net The use of crospovidone has also been explored, with one study finding that a formulation using 4% crospovidone resulted in a minimum disintegration time of 7 seconds. wjpsonline.com

The concentration of the superdisintegrant plays a significant role in the disintegration time. For instance, formulations with croscarmellose sodium and sodium starch glycolate at concentrations above 5% were found to be most effective for desired disintegration. ijddt.com Another study demonstrated that tablets containing spray-dried mannitol, microcrystalline cellulose, and 7% w/w Polyplasdone XL-10 (a brand of crospovidone) showed disintegration within 12.5 seconds. nih.govnih.gov

Natural superdisintegrants, such as modified gum karaya and modified natural agar, have also been investigated and have been shown to produce rapid disintegration of this compound tablets. researchgate.net A study combining the natural superdisintegrant Karaya gum with the synthetic superdisintegrant croscarmellose found that optimal concentrations of 7.88 mg of Karaya gum and 7.78 mg of croscarmellose resulted in a rapid disintegration time of 31 seconds. herbmedpharmacol.com

The effectiveness of different superdisintegrants and their combinations is a key area of research in optimizing the performance of this compound ODTs for research applications.

Taste-Masking Strategies for Research Formulations (e.g., Solid Dispersions with Polyethylene Glycol, Polymer Coating, Ion Exchange Resins)

The intensely bitter taste of this compound presents a significant challenge in the formulation of palatable oral dosage forms, which is critical for compliance in research studies. nih.govnih.govbioinfopublication.org Various taste-masking strategies have been developed and evaluated.

Polymer Coating and Complexation: One effective method involves complexing this compound with polymers. An aminoalkyl methacrylate (B99206) copolymer, Eudragit EPO, has been used to form a drug-polymer complex via the precipitation method. nih.govnih.gov This complex was designed to prevent the release of the drug in the simulated salivary fluid (pH 6.2), thereby masking the bitter taste. nih.govnih.gov Taste evaluation in human volunteers confirmed significant taste masking, with the bitterness score falling below the threshold value. nih.govnih.gov

Ion Exchange Resins: Another widely used approach is the use of ion exchange resins. Polacrilex resin (Tulsion 335) has been utilized to form a drug-resin complex (DRC) with this compound. ijddt.com The batch process was optimized to achieve maximum drug loading, with a drug-to-resin ratio of 1:3 being selected. ijddt.com Similarly, Indion 204, another ion exchange resin, has been used to form a complex with the drug through solvent evaporation, demonstrating successful taste masking. researchgate.net Polacriline Potassium has also been employed to complex with this compound, effectively masking its taste in rapid disintegrating films. bioinfopublication.org

These taste-masking techniques are essential for developing this compound formulations that are acceptable for oral administration in research settings.

Formulation Approaches: Direct Compression, Effervescent, and Sublimation Methods

Several manufacturing techniques are employed to produce orally disintegrating tablets of this compound, each with its own advantages.

Direct Compression: This is a widely used and straightforward method for preparing ODTs. researchgate.netherbmedpharmacol.comimpactfactor.org It involves blending the active pharmaceutical ingredient with excipients, including superdisintegrants, and directly compressing the mixture into tablets. researchgate.net This method is efficient and cost-effective. core.ac.uk Formulations prepared by direct compression have demonstrated good mechanical strength and rapid disintegration times. researchgate.net For example, ODTs made with a combination of sodium starch glycolate and croscarmellose using direct compression disintegrated in 3 to 5 seconds. researchgate.net

Effervescent Method: This technique involves the inclusion of an effervescent couple, typically a combination of an acid (like citric acid) and a base (like sodium bicarbonate), in the formulation. wjpsonline.com When the tablet comes into contact with saliva, this couple reacts to produce carbon dioxide, which aids in the rapid disintegration of the tablet. wjpsonline.com In one study, this compound ODTs were formulated using crospovidone as a superdisintegrant along with citric acid and sodium bicarbonate as the effervescent agents. wjpsonline.com

Sublimation Method: This approach involves incorporating a volatile substance, such as camphor (B46023), into the tablet formulation. wjpsonline.com After compression, the tablets are heated, causing the volatile substance to sublime, leaving behind a porous structure that allows for rapid disintegration when placed in the mouth. wjpsonline.com Research has shown that ODTs prepared by this method, using crospovidone as a superdisintegrant and camphor as the subliming agent, can achieve very fast disintegration times, with one formulation disintegrating in just 7 seconds. wjpsonline.com

The choice of formulation method depends on the desired characteristics of the final ODT and the specific requirements of the research application.

Controlled Release Matrix Systems for Pharmacokinetic Studies

For certain pharmacokinetic studies, a controlled and sustained release of this compound is desirable to maintain therapeutic drug levels over an extended period. Matrix systems are a common approach to achieve this.

Design of pH-Independent Controlled Release Tablets

This compound exhibits pH-dependent solubility, being highly soluble in acidic environments (like the stomach) and poorly soluble in the more neutral pH of the intestine. nih.govcore.ac.ukasiapharmaceutics.info This can lead to a burst release of the drug in the stomach and incomplete release in the intestines, resulting in fluctuating plasma concentrations. nih.govcore.ac.uk To overcome this, researchers have focused on developing pH-independent controlled-release tablets.

One approach involves using a combination of polymers. For instance, incorporating an anionic polymer like Eudragit L100-55 with a non-ionic polymer such as Hydroxypropyl Methylcellulose (HPMC) in a matrix system has been shown to achieve pH-independent drug release in both simulated gastric fluid (pH 1.2) and phosphate (B84403) buffer (pH 6.8). nih.govresearchgate.net Another study utilized Kollidon SR, a water-insoluble polymer, in combination with Methocel (HPMC). This combination was found to provide a pH-independent controlled release of this compound for up to 24 hours. core.ac.uk The water-insoluble component of Kollidon SR helps maintain the tablet's shape, while the water-soluble part forms pores for diffusion-controlled release. core.ac.uk

Multicomponent complexation with cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), has also been investigated to improve the dissolution of this compound at higher pH values. ijper.org Matrix tablets prepared with this complex demonstrated pH-independent and almost complete drug release over 24 hours. ijper.org

Utilization of pH Modulating and Acidifying Agents in Formulations

To counteract the pH-dependent solubility of this compound, pH modulating and acidifying agents can be incorporated into controlled-release formulations. These agents create an acidic microenvironment within the tablet matrix, promoting the dissolution of the drug even in the higher pH of the intestines.

Research has shown that including an acidifying agent in an HPMC matrix can lead to pH-independent controlled drug release. nih.govresearchgate.net Fumaric acid has been successfully used as a pH modifier in HPMC-based matrix tablets. asiapharmaceutics.info These tablets were able to maintain a constant acidic microenvironment at the tablet's surface, leading to extended drug release for up to 24 hours with over 90% of the drug released. asiapharmaceutics.infoasiapharmaceutics.info In-vivo pharmacokinetic studies have supported this approach, demonstrating a pH-independent controlled release of this compound from formulations containing a pH modulating agent. asiapharmaceutics.infoasiapharmaceutics.info

The use of pH modifiers like citric acid and sodium bicarbonate has also been explored in mucoadhesive buccal tablets to control the microenvironment pH and modulate drug release. semanticscholar.org The addition of citric acid was found to decrease the microenvironment pH, while sodium bicarbonate increased it, allowing for the fine-tuning of the drug release profile. semanticscholar.org

Integration of Anionic Polymers (e.g., Eudragit L100-55) with HPMC Matrices

The development of oral controlled-release drug delivery systems for pH-dependent drugs like this compound presents significant challenges. This compound exhibits a burst release in the acidic environment of the stomach and tends to precipitate in the more neutral pH of the intestine. nih.gov To overcome these limitations, researchers have investigated the integration of anionic polymers, such as Eudragit L100-55, into swellable matrices of non-ionic polymers like Hydroxypropyl Methylcellulose (HPMC). nih.govresearchgate.net

The primary goal of this approach is to create a microenvironment within the tablet matrix that modulates the local pH, thereby achieving a more consistent, pH-independent drug release throughout the gastrointestinal tract. nih.govresearchgate.net Eudragit L100-55 is an anionic copolymer that is soluble at a pH above 5.5. By incorporating it into an HPMC matrix, it is possible to prevent the premature, burst release of this compound in the low pH of the stomach (Simulated Gastric Fluid, SGF, pH 1.2). nih.govresearchgate.net As the tablet transitions to the higher pH of the intestine (pH 6.8 phosphate buffer), the Eudragit L100-55 begins to dissolve, creating pores and channels within the HPMC matrix, which facilitates a controlled and sustained release of the drug. nih.govresearchgate.net

Research has demonstrated that this combination can successfully yield a pH-independent release profile. nih.govresearchgate.net Fourier Transform Infrared (FT-IR) spectroscopy studies have been conducted to ensure the compatibility between this compound and the polymers, with results indicating no significant chemical interactions that would compromise the stability of the drug. researchgate.net The characteristic peaks of this compound, HPMC, and Eudragit L100-55 were all present in the combined formulation, confirming their compatibility. researchgate.net

Transdermal Drug Delivery Systems for Research Purposes

Transdermal drug delivery offers a non-invasive alternative for administering this compound, bypassing the first-pass metabolism that can reduce its bioavailability when taken orally. nih.gov This route of administration is particularly advantageous for providing sustained drug release, which is beneficial for managing prolonged conditions of nausea and vomiting. semanticscholar.org

Development of Matrix-Type Transdermal Patches with Polymeric Blends (e.g., PVP, HPMC K4M, Eudragit L100)

Matrix-type transdermal patches are a common design for controlled drug delivery. In this system, the drug is uniformly dispersed within a polymeric matrix. The selection of polymers is critical as it dictates the physicochemical properties and drug release characteristics of the patch. ijpras.com For this compound, researchers have explored various polymeric blends to optimize patch performance.

One area of investigation involves the combination of a hydrophilic polymer, Povidone (PVP), with either Hydroxypropyl Methylcellulose K4M (HPMC K4M) or Eudragit L100. ijpras.com These blends aim to create a matrix that allows for controlled diffusion of the drug. ijpras.com Studies have shown that patches formulated with PVP and HPMC K4M tend to exhibit a faster drug release compared to those with PVP and Eudragit L100. ijpras.com However, the PVP-Eudragit L100 combination has been noted for its excellent film-forming properties and lack of skin irritation. ijpras.com

Other research has focused on blends of Polyvinyl Alcohol (PVA), HPMC K4M, and PVP K30 to formulate this compound transdermal patches. ijpsr.info The ratio of these polymers is adjusted to achieve desired characteristics such as flexibility, adhesion, and drug release profile. The inclusion of plasticizers, like Di-n-butyl phthalate, is also a key formulation step to ensure the mechanical integrity of the patch. ijpras.com

In Vitro Skin Permeation Studies Using Diffusion Cells (e.g., Franz's Diffusion Cell)

To evaluate the performance of newly developed transdermal patches, in vitro skin permeation studies are essential. These studies provide crucial data on the rate and extent of drug diffusion through the skin. The Franz diffusion cell is a widely used apparatus for this purpose. nih.govijpras.com

The setup consists of a donor compartment, where the transdermal patch is placed, and a receptor compartment, which contains a receptor medium that mimics physiological conditions. nih.gov A section of excised skin, often from animal models like rats or pigs, is mounted between the two compartments, with the stratum corneum facing the donor side. nih.govijpras.com The receptor medium is continuously stirred and maintained at a constant temperature to simulate blood circulation. ijpras.com

Samples are periodically withdrawn from the receptor compartment and analyzed to determine the concentration of the permeated drug. This data is then used to calculate the permeation flux, which is a measure of the amount of drug that passes through a unit area of skin per unit of time. nih.gov These studies have shown that the choice of polymeric matrix significantly influences the permeation of this compound. For instance, formulations with PVP and HPMC K4M have demonstrated faster permeation rates than those with PVP and Eudragit L100. ijpras.com

The permeation kinetics can also be analyzed using various mathematical models, such as zero-order, first-order, and the Higuchi model, to understand the mechanism of drug release from the patch. nih.govijpsr.info

Preparation Methods for Transdermal Patches (e.g., Glass Mould Solvent Evaporation)

A common and straightforward method for preparing matrix-type transdermal patches in a research setting is the glass mould solvent evaporation technique. ijpras.comijpsr.info This method involves the following steps:

Polymer and Drug Dissolution: The selected polymers (e.g., HPMC K4M, PVP, Eudragit L100) are dissolved in a suitable solvent or a mixture of solvents. ijpras.com this compound is then added to this polymeric solution and mixed thoroughly to ensure uniform dispersion. ijpras.comijpsr.info

Addition of Plasticizer: A plasticizer, such as di-n-butyl phthalate, is incorporated into the solution to improve the flexibility and mechanical properties of the patch. ijpras.com

Casting: The resulting solution is poured into a glass mould or ring placed on a level surface, often mercury, to ensure a uniform thickness. ijpras.com

Solvent Evaporation: The solvent is allowed to evaporate slowly at room temperature over a period of 24 hours. ijpras.com This controlled evaporation is crucial for the formation of a smooth and uniform film.

Drying and Storage: The dried patch is then carefully removed from the mould and may be further dried in a desiccator. ijpras.com The patches are typically stored in aluminum foil to protect them from light and moisture until they are evaluated. ijpras.com

This method is favored for its simplicity and reproducibility in a laboratory setting, allowing for the consistent production of patches for further testing and evaluation. ijpras.com

Preclinical Evaluation of Transdermal Systems (e.g., in rabbits)

Following promising in vitro results, preclinical evaluation in animal models is a critical step to assess the in vivo performance of a transdermal drug delivery system. Rabbits are frequently used for these studies due to their suitable size and skin characteristics. researchgate.netnih.gov

The primary objective of these preclinical studies is to determine the pharmacokinetic profile of this compound when administered transdermally and to compare it with other routes of administration, such as intravenous injection. researchgate.netnih.gov This involves applying the transdermal patch to a shaved area of the rabbit's skin and then collecting blood samples at predetermined time intervals. researchgate.net The concentration of this compound in the plasma is then measured to determine key pharmacokinetic parameters.

Key Pharmacokinetic Parameters Evaluated:

Area Under the Curve (AUC): Represents the total drug exposure over time.

Elimination Rate Constant (k_el): Describes the rate at which the drug is removed from the body.

Elimination Half-life (t_1/2): The time it takes for the drug concentration in the plasma to reduce by half.

Mean Residence Time (MRT): The average time the drug molecules stay in the body.

Studies in rabbits have shown that the pharmacokinetic parameters for transdermally administered this compound are significantly different from those observed after intravenous administration. researchgate.netnih.gov For example, the elimination half-life is typically longer with transdermal delivery, indicating a sustained release of the drug. researchgate.net

The absolute bioavailability of the transdermal system can also be calculated by comparing the AUC after transdermal administration to the AUC after intravenous administration. researchgate.netnih.gov While some studies have reported a lower absolute bioavailability for transdermal this compound, this is often attributed to the need for a high drug loading in the patch to achieve sufficient thermodynamic activity for permeation. researchgate.netnih.gov Despite this, the promising results from these preclinical studies in rabbits support the feasibility of transdermal delivery for this compound and warrant further investigation in human subjects. researchgate.netnih.gov

Emerging Research Areas and Novel Biological Targets

Investigation of Cholinesterase Inhibition for Neurodegenerative Research

Neurodegenerative disorders, such as Alzheimer's disease (AD), are characterized by a decline in cholinergic neurotransmission due to the overexpression of enzymes like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) nih.govresearchgate.netresearchgate.netnih.gov. The inhibition of these enzymes to enhance acetylcholine (B1216132) levels in the brain is a promising therapeutic strategy for AD rroij.comscispace.commdpi.compeerj.com. Ondansetron (B39145) has been identified as a potent cholinesterase inhibitor, indicating potential therapeutic applications in this domain nih.govresearchgate.netnih.gov.

In Silico and In Vitro Studies as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitor

Recent in silico (computational modeling) and in vitro (experimental) studies have confirmed ondansetron as a novel inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govresearchgate.netnih.govdntb.gov.uamedkoo.comsemanticscholar.orgomicsdi.org. These studies suggest that ondansetron can inhibit enzyme activity by interacting with residues either near or within the active site of the enzymes nih.gov. Specifically, in vitro studies indicate that ondansetron inhibits AChE through non-competitive inhibition and BChE through mixed inhibition nih.govresearchgate.netresearchgate.netnih.govdntb.gov.uamedkoo.com. The effectiveness of ondansetron as a cholinesterase inhibitor has been compared to FDA-approved inhibitors like Rivastigmine and Tacrine, with findings suggesting ondansetron is highly potent against both enzymes, particularly BChE, and can be more potent than Rivastigmine nih.govresearchgate.netresearchgate.netnih.gov.

Determination of IC50 Values for Cholinesterase Inhibition (e.g., 33 µM for AChE, 2.5 µM for BChE)

The inhibitory activities of ondansetron against AChE and BChE have been quantified by their respective IC50 (half-maximal inhibitory concentration) values from in vitro studies. These values demonstrate its potency as a cholinesterase inhibitor nih.govresearchgate.netresearchgate.netnih.govdntb.gov.uamedkoo.com.

Table 1: IC50 Values for Ondansetron against Cholinesterases

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)33 nih.govresearchgate.netresearchgate.netnih.govdntb.gov.uamedkoo.com
Butyrylcholinesterase (BChE)2.5 nih.govresearchgate.netresearchgate.netnih.govdntb.gov.uamedkoo.com

These results indicate that ondansetron exhibits a stronger affinity towards BChE compared to AChE nih.gov. Another study reported an IC50 value of 37.1 µM for ondansetron against AChE rroij.comscispace.com.

Molecular Docking and Dynamics Simulations for Binding Interactions with Cholinesterases

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been employed to elucidate the binding interactions of ondansetron with cholinesterases nih.govresearchgate.netresearchgate.netnih.govmdpi.compeerj.comdntb.gov.uaresearchgate.netmdpi.com. Molecular docking studies have revealed that interactions between ondansetron and aromatic residues in the peripheral region of the active site are crucial for binding nih.govresearchgate.netresearchgate.netnih.gov. Molecular dynamics simulations and binding pose metadynamics have further shown that ondansetron is highly potent against both enzymes and performs favorably when compared to Rivastigmine nih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua. These simulations confirm that ondansetron maintains stable interactions with key residues throughout the simulation, supporting its binding affinity and stability within the active site mdpi.com. In the case of human BChE, ondansetron forms key interactions with residues like Trp231 and Phe329, enhancing its binding stability mdpi.com.

Exploration in Central Nervous System Disorders (Preclinical)

Beyond its established anti-emetic utility, preclinical investigations are exploring ondansetron's potential therapeutic roles in various central nervous system (CNS) disorders, indicating its broader neuropharmacological activities.

Potential Role in Psychiatric Disorders beyond Anti-emesis

Ondansetron, as a serotonin (B10506) (5-HT3) receptor antagonist, has been suggested for use in psychiatric disorders such as anxiety, schizophrenia, depression, and migraine since the early 1990s, owing to its ability to reduce behavioral abnormalities without affecting normal behavior clinicsearchonline.org.

Studies have explored ondansetron as an adjunctive treatment for schizophrenia, particularly for treatment-resistant cases. For instance, a placebo-controlled study involving patients with treatment-resistant schizophrenia demonstrated that ondansetron, when added to haloperidol (B65202) treatment, significantly improved negative symptoms, general psychopathology, and cognition clinicsearchonline.org. It also reduced the occurrence and severity of parkinsonism and akathisia clinicsearchonline.org. Another study found that adjunctive ondansetron was associated with marked improvement in the cognitive disorganization symptoms of schizophrenia clinicsearchonline.org. Ondansetron has also shown efficacy in small trials for bulimia nervosa, leading to improvements in binge-eating and vomiting, hypothesized to be due to its action on vagal 5-HT3 receptors to normalize satiety control cambridge.orgaetna.com. Furthermore, preclinical studies in rats have assessed ondansetron's efficacy in paradigms related to anxiety and behavioral sensitization researchgate.netresearchgate.net. Clinical trials have also explored its use in panic disorder, showing a significant reduction in anxiety symptoms compared to placebo cambridge.org.

Studies on Cognition and Behavioral Sensitization

Preclinical and clinical research has investigated ondansetron's influence on cognitive function and behavioral sensitization.

Regarding cognition, studies have shown that ondansetron can improve cognitive performance. For instance, in healthy human volunteers, ondansetron significantly improved scores in cognitive tests such as the six-letter cancellation, digit-letter substitution, and digit-symbol substitution tests researchgate.net. In patients with schizophrenia, short-term administration of ondansetron was associated with significantly improved visuo-spatial memory, as measured by the Rey-Osterich Complex Figure Test researchgate.netnih.gov. It has been noted that ondansetron enhances the effectiveness of haloperidol for chronic, treatment-resistant schizophrenia, especially concerning negative and cognitive symptoms researchgate.net. While some preclinical evidence suggested ondansetron could be a potential therapeutic for Alzheimer's disease by modulating ApoE metabolism, a clinical trial assessing its efficacy in treating cognitive decline in AD patients did not demonstrate significant cognitive improvement cambridge.org.

In the context of behavioral sensitization, ondansetron has shown the ability to block the expression of sensitization. For example, in animal studies, ondansetron, as a 5-HT3 antagonist, attenuated cocaine-induced dopamine (B1211576) elevation and blocked the expression of sensitization when administered during the acute withdrawal period researchgate.netnih.govoup.com. It was observed to inhibit cocaine self-administration in rats that had undergone previous sensitization periods researchgate.net. Ondansetron has also been found to prevent the development and expression of ethanol (B145695) behavioral sensitization conicet.gov.ar.

Q & A

Q. What spectroscopic methods are recommended to confirm drug-excipient compatibility in ondansetron hydrochloride formulations?

Fourier-transform infrared (FTIR) spectroscopy is the standard method to assess compatibility. Researchers should compare characteristic peaks of the pure drug (e.g., 3180 cm⁻¹, 1640 cm⁻¹) with those in formulations to detect interactions. Absence of peak shifts indicates compatibility .

Q. How are pharmacopeial standards applied to this compound quality control?

Pharmacopeias (e.g., USP, EP) specify purity (97.0–103.0%), dissolution rates (≥80% in 15 minutes for 4 mg tablets), and identification via IR spectroscopy. Compliance requires rigorous validation of analytical methods (e.g., HPLC, HPTLC) and adherence to impurity limits .

Q. What parameters are critical for validating HPLC methods for this compound quantification?

Key parameters include:

  • Linearity : R² ≥0.998 over a defined concentration range.
  • Precision : Intraday and interday %RSD ≤2%.
  • Robustness : Tested via variations in mobile phase composition, flow rate, and temperature .

Q. How are dissolution profiles evaluated for this compound oral formulations?

Dissolution testing follows pharmacopeial guidelines using apparatus specified for dosage forms (e.g., paddle method). Acceptance criteria require ≥80% drug release within 15 minutes for fast-dissolving tablets. UV spectrophotometry or HPLC quantifies dissolved drug .

Advanced Research Questions

Q. What methodological challenges arise when correlating in vitro drug release with in vivo bioavailability for mucoadhesive ondansetron formulations?

Challenges include mimicking gastrointestinal dynamics (pH, mucosal adhesion) and accounting for interpatient variability. Advanced models like biorelevant media or artificial gut systems improve predictive accuracy. In vivo studies should measure plasma concentration-time profiles and compare AUC values .

Q. How can researchers resolve contradictions in this compound stability data across different formulations?

Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) identify degradation pathways. Conflicting data may arise from excipient interactions or analytical method variability. Use orthogonal techniques (e.g., HPTLC for degradation products, mass spectrometry for structural elucidation) .

Q. What statistical approaches are recommended for analyzing adverse reaction data from ondansetron clinical trials?

Systematic reviews should use PRISMA guidelines to aggregate data from databases (e.g., PubMed, Wanfang). Meta-analyses with random-effects models account for heterogeneity. Stratify by variables like chemotherapy regimen or patient age to identify risk factors .

Q. How do ionotropic gelation techniques optimize ondansetron-loaded mucoadhesive beads?

Chitosan and sodium tripolyphosphate (Na-TPP) form cross-linked beads via electrostatic interactions. Critical factors include:

  • Particle size : Controlled by stirring speed and polymer concentration.
  • Drug release kinetics : Fitted to Korsmeyer-Peppas models to confirm non-Fickian diffusion.
  • Mucoadhesion : Evaluated via in vitro wash-off tests using mucosal membranes .

Q. What strategies improve the sensitivity of chromatographic methods for this compound in complex matrices?

HPTLC with silica GF254 plates and methanol-triethylamine-glacial acetic acid (9.5:0.5:0.1) mobile phase achieves detection limits of 54.60 ng/spot. Pre-column derivatization or solid-phase extraction (SPE) enhances sensitivity in biological samples .

Methodological Comparisons

Q. How do HPLC and HPTLC differ in resolving this compound degradation products?

  • HPLC : Offers higher precision and automation but requires costly columns.
  • HPTLC : Cost-effective for high-throughput screening but less sensitive.
    Validation parameters (e.g., LOD, LOQ) must align with ICH guidelines for both methods .

Tables

Table 1: Key Pharmacopeial Specifications for this compound

ParameterRequirementMethodReference
Purity97.0–103.0%HPLC
Dissolution (4 mg tablet)≥80% in 15 minutesUSP Apparatus II
IR Peaks3180, 1640, 1282 cm⁻¹FTIR

Table 2: Validation Parameters for HPTLC Method

ParameterValue
Linear range300–1100 ng/spot
0.998 ± 0.00047
LOD54.60 ng/spot
LOQ165.46 ng/spot

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ondansetron Hydrochloride
Reactant of Route 2
Reactant of Route 2
Ondansetron Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.